molecular formula C10H19ClN2O2 B1472712 Ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride CAS No. 1629089-23-1

Ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride

Cat. No.: B1472712
CAS No.: 1629089-23-1
M. Wt: 234.72 g/mol
InChI Key: TVLGDWJKRMKHQQ-UHFFFAOYSA-N
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Description

Ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride is a chemical compound that features a piperazine ring, a cyclopropane ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride typically involves the reaction of piperazine with ethyl cyclopropanecarboxylate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperazine, followed by nucleophilic substitution with ethyl cyclopropanecarboxylate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the realm of chemistry, ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride serves as a building block for synthesizing more complex molecules. Its structural features allow for modifications that can lead to new derivatives with enhanced properties.

Biology

The compound has been investigated for its potential role as a ligand in receptor studies. Its interaction with biological targets, particularly sigma-1 receptors (Sig-1R), has garnered attention due to its implications in neuroprotection and cellular function modulation. Research indicates that compounds targeting Sig-1R can enhance chaperone activity and prevent cell death under stress conditions.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. It is being studied as an intermediate in the synthesis of pharmaceutical compounds, with potential applications in treating neurological disorders and other diseases .

Industry

The compound finds utility in the development of new materials and chemical processes, showcasing its versatility beyond academic research.

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of this compound:

  • Sigma-1 Receptor Interaction : Research has shown that this compound may enhance the dissociation of Sig-1R from BiP (Binding immunoglobulin Protein), increasing its chaperone activity, which is crucial for maintaining cellular homeostasis.
  • Anti-Arthritic Activity : In a study focusing on cyclopropane derivatives, compounds similar to ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate were evaluated for their anti-arthritic effects in mouse models. The findings suggested significant reductions in arthritis scores when administered .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex moleculesUsed in various synthetic pathways
BiologyLigand in receptor studiesPotential neuroprotective effects via Sig-1R
MedicineIntermediate in pharmaceuticalsInvestigated for therapeutic uses
IndustryDevelopment of new materialsVersatile applications across sectors

Mechanism of Action

The mechanism of action of ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating binding to biological targets. The cyclopropane ring may contribute to the rigidity and overall conformation of the molecule, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Compounds like aripiprazole and quetiapine, which also contain the piperazine ring.

    Cyclopropane derivatives: Compounds such as cyclopropane carboxylic acid derivatives.

Uniqueness

Ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride is unique due to the combination of the piperazine and cyclopropane rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other piperazine or cyclopropane derivatives .

Biological Activity

Ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride is a synthetic compound that exhibits a range of biological activities, primarily due to its structural features, which include a piperazine ring and a cyclopropane moiety. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by its unique combination of a piperazine ring and a cyclopropane ring. The rigidity imparted by the cyclopropane structure may enhance its binding affinity to biological targets, influencing its pharmacological properties.

The compound's mechanism of action involves interaction with specific receptors and enzymes. The piperazine ring can serve as a hydrogen bond donor or acceptor, facilitating interactions with various biological targets. Notably, it has been investigated for its role as a ligand for sigma-1 receptors (Sig-1R), which are implicated in neuroprotection and the modulation of various cellular functions .

Sigma-1 Receptor Interaction

Research indicates that compounds targeting Sig-1R can exhibit neuroprotective effects by modulating chaperone activity and preventing cell death under stress conditions. This compound may enhance the dissociation of Sig-1R from BiP (Binding immunoglobulin Protein), thereby increasing its chaperone activity, which is crucial for maintaining cellular homeostasis .

Antitumor Activity

Several studies have evaluated the antitumor potential of piperazine derivatives similar to this compound. For instance, derivatives containing piperazine have demonstrated significant cytotoxic effects against various cancer cell lines, including hepatocarcinoma cells. One study reported IC50 values as low as 0.51 µM for compounds with similar structural features, indicating potent anticancer activity .

Antibacterial and Antifungal Properties

The compound has also been assessed for antibacterial and antifungal activities. Research has shown that certain piperazine derivatives possess significant inhibitory effects against pathogenic bacteria and fungi. For example, new piperazine-based compounds exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Case Study 1: Neuroprotective Effects
A study examined the neuroprotective properties of sigma receptor ligands in models of neurodegeneration. This compound was included in the evaluation, showing potential in reducing neuronal cell death induced by oxidative stress through Sig-1R activation .

Case Study 2: Anticancer Activity
In vitro studies on piperazine derivatives demonstrated their effectiveness against liver cancer cells, with one derivative achieving an IC50 value of 0.51 µM against HepG2 cells. This suggests that modifications to the piperazine structure can significantly enhance anticancer potency .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundPiperazine + CyclopropaneNeuroprotective, Antitumor
AripiprazolePiperazine + Atypical antipsychoticAntidepressant
QuetiapinePiperazine + Atypical antipsychoticAntidepressant

This compound is unique due to its specific structural combination that imparts distinct biological properties compared to other piperazine or cyclopropane derivatives.

Properties

IUPAC Name

ethyl 1-piperazin-1-ylcyclopropane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c1-2-14-9(13)10(3-4-10)12-7-5-11-6-8-12;/h11H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLGDWJKRMKHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride
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